
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone, also known as (E)-2-(4-hydroxybenzylidene)-1-tetralone, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and is commonly referred to as a chalcone.
Mécanisme D'action
The mechanism of action of (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone is not fully understood. However, it is believed that this compound interacts with metal ions through a chelation process, forming a complex that exhibits a strong fluorescence emission.
Biochemical and Physiological Effects
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that this compound has antioxidant properties and can protect against oxidative stress-induced cell damage. Additionally, this compound has been shown to exhibit anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone in lab experiments include its high sensitivity and selectivity for metal ion detection, as well as its relatively low cost and ease of synthesis. However, some limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are a number of future directions for research involving (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone. Some potential areas of research include the development of new fluorescent probes based on this compound for the detection of other metal ions, as well as the investigation of its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone can be achieved through a variety of methods. One common method involves the reaction between 4-hydroxybenzaldehyde and 1-tetralone in the presence of a base catalyst such as potassium hydroxide. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol and typically yields a high purity product.
Applications De Recherche Scientifique
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone has been extensively studied for its potential applications in scientific research. One area of research involves the use of this compound as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. This compound exhibits a strong fluorescence emission in the presence of these metal ions, making it a useful tool for the detection and quantification of these ions in biological and environmental samples.
Propriétés
Numéro CAS |
124996-02-7 |
|---|---|
Nom du produit |
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone |
Formule moléculaire |
C24H30N4O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(2E)-2-[(4-hydroxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H14O2/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11,18H,7-8H2/b14-11+ |
Clé InChI |
SRJMKMQJTLCMRQ-SDNWHVSQSA-N |
SMILES isomérique |
C1C/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=CC=CC=C31 |
SMILES |
C1CC(=CC2=CC=C(C=C2)O)C(=O)C3=CC=CC=C31 |
SMILES canonique |
C1CC(=CC2=CC=C(C=C2)O)C(=O)C3=CC=CC=C31 |
Synonymes |
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



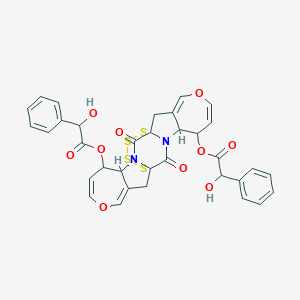
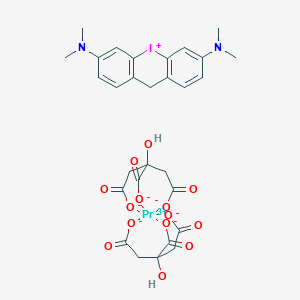

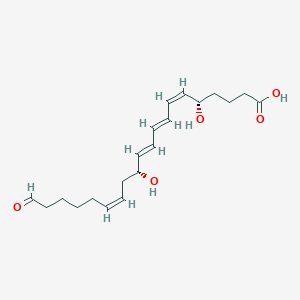
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
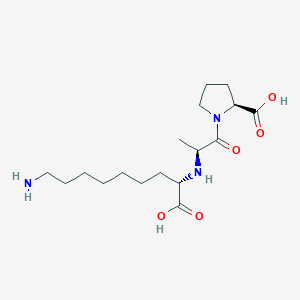
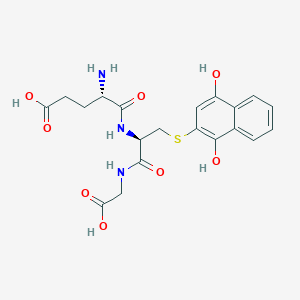
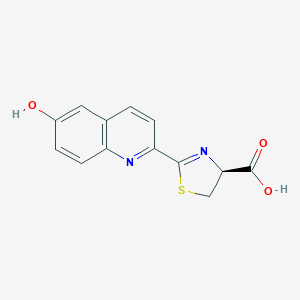
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)




